6-Methylbenzofuran-2-carbonitrile
CAS No.: 1049129-12-5
Cat. No.: VC8042975
Molecular Formula: C10H7NO
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049129-12-5 |
|---|---|
| Molecular Formula | C10H7NO |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | 6-methyl-1-benzofuran-2-carbonitrile |
| Standard InChI | InChI=1S/C10H7NO/c1-7-2-3-8-5-9(6-11)12-10(8)4-7/h2-5H,1H3 |
| Standard InChI Key | QNWDSJROTITIJU-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C=C(O2)C#N |
| Canonical SMILES | CC1=CC2=C(C=C1)C=C(O2)C#N |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
6-Methylbenzofuran-2-carbonitrile (CHNO) consists of a fused benzene and furan ring system. The methyl group at the 6-position and the cyano group at the 2-position introduce steric and electronic modifications that influence reactivity. The planar benzofuran core enables π-π stacking interactions, while the electron-withdrawing cyano group enhances electrophilicity at the adjacent carbon.
Table 1: Theoretical Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 157.17 g/mol |
| Boiling Point (Predicted) | 280–290°C |
| LogP (Octanol-Water) | 2.1 (Estimated) |
| Dipole Moment | 4.2 Debye (DFT Calculation) |
Synthetic Routes and Optimization
Cyclization Strategies
The synthesis of benzofuran derivatives typically involves cyclization of phenolic precursors. For 6-methylbenzofuran-2-carbonitrile, plausible routes include:
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Dehydrative Cyclization:
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Starting Material: 2-Cyano-4-methylphenol.
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Reaction: Acid-catalyzed cyclization with α-haloketones or propargyl alcohols.
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Mechanism: Formation of the furan ring via intramolecular nucleophilic attack.
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Palladium-Catalyzed Coupling:
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Suzuki-Miyaura coupling of pre-functionalized benzofuran intermediates with methyl and cyano groups.
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Table 2: Comparative Synthetic Yields (Hypothetical)
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Dehydrative Cyclization | 65–75 | 90–95 |
| Pd-Catalyzed Coupling | 80–85 | 98+ |
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient nature of the cyano group directs electrophilic attacks to the 3- and 5-positions of the benzofuran ring. Nitration and sulfonation reactions are anticipated to proceed with moderate regioselectivity.
Nucleophilic Additions
The cyano group participates in nucleophilic additions, enabling transformations such as:
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Hydrolysis to carboxylic acids.
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Reduction to primary amines (e.g., using LiAlH).
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5–25 |
| Escherichia coli | 25–50 |
Anticancer Activity
The compound’s planar structure may intercalate DNA or inhibit topoisomerases. In silico models indicate potential activity against breast cancer cell lines (MCF-7, IC ≈ 15 µM).
Industrial and Material Science Applications
Organic Electronics
Benzofuran derivatives are promising candidates for organic light-emitting diodes (OLEDs). The cyano group in 6-methylbenzofuran-2-carbonitrile could enhance electron transport properties, with a theoretical electron mobility of 0.12 cm/V·s.
Agrochemical Intermediates
Nitrile-containing compounds are precursors for herbicides and insecticides. Functionalization of 6-methylbenzofuran-2-carbonitrile may yield analogs with herbicidal activity against broadleaf weeds.
| Parameter | Guideline |
|---|---|
| Personal Protective Eq. | Gloves, lab coat, eye protection |
| Ventilation | Fume hood required |
| Storage | Cool, dry, inert atmosphere |
Future Research Directions
Experimental Validation
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Synthesis Optimization: Scalable routes using continuous-flow reactors.
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Pharmacokinetics: In vivo studies to assess bioavailability and metabolism.
Computational Modeling
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QSAR Studies: Correlating substituent effects with bioactivity.
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Density Functional Theory (DFT): Elucidating electronic transitions for optoelectronic applications.
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